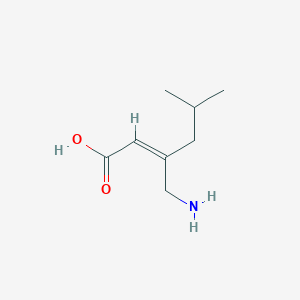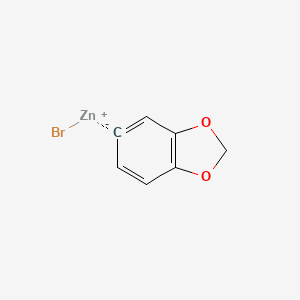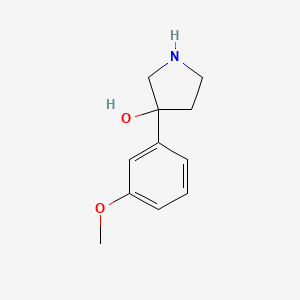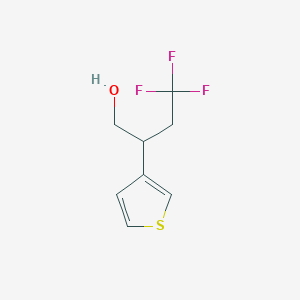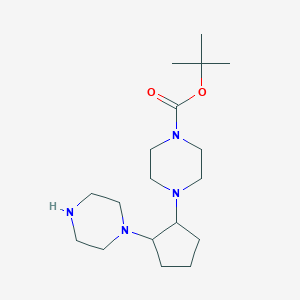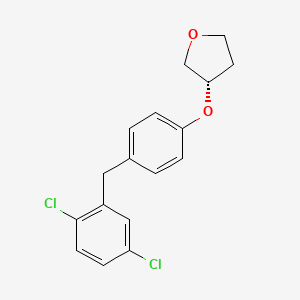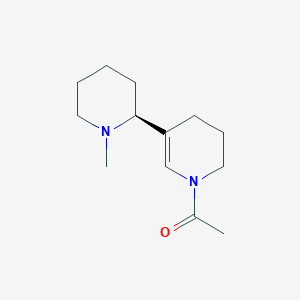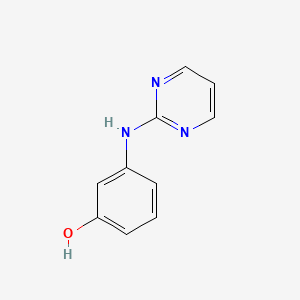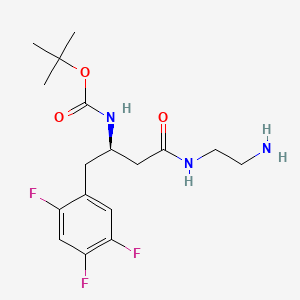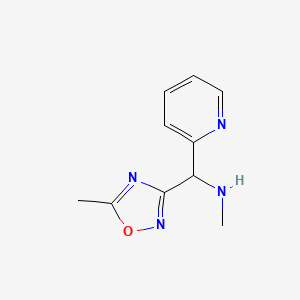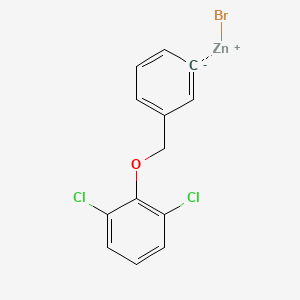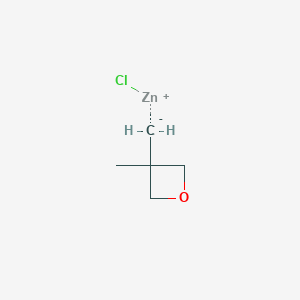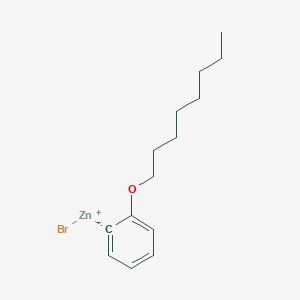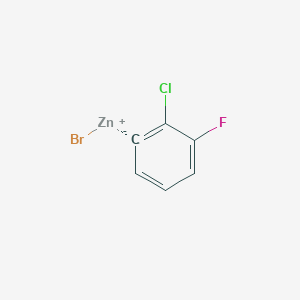
2-Chloro-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-chloro-3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-chloro-3-fluorobromobenzene in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反応の分析
Types of Reactions
2-Chloro-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
科学的研究の応用
2-Chloro-3-fluorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 2-Chloro-3-fluorophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the catalyst. The molecular targets in these reactions are typically organic halides or boronic acids, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
- 2-ChlorophenylZinc bromide
- 3-FluorophenylZinc bromide
- 2-Bromo-3-fluorophenylZinc bromide
Uniqueness
2-Chloro-3-fluorophenylZinc bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent for the synthesis of a wide range of organic molecules .
特性
分子式 |
C6H3BrClFZn |
|---|---|
分子量 |
274.8 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChIキー |
VHIHSKYJDKRMLY-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=C(C(=C1)F)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


